molecular formula C23H24N4O B2722052 N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890620-64-1

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2722052
CAS No.: 890620-64-1
M. Wt: 372.472
InChI Key: PPQCCFVYRIQNQN-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure of significant interest in modern drug discovery for its versatility and potent biological activity. This specific trisubstituted derivative is offered for research applications to investigate its potential as a protein kinase inhibitor. The pyrazolo[1,5-a]pyrimidine core is a established framework in medicinal chemistry, known for its ability to interact with the ATP-binding sites of a wide range of protein kinases, which are key regulators in cellular signaling pathways and prominent therapeutic targets, particularly in oncology. Compounds featuring this scaffold have demonstrated potent activity against kinases such as EGFR, B-Raf, MEK, and CK2, making them promising candidates for targeted cancer therapy in non-small cell lung cancer (NSCLC) and melanoma. Furthermore, structurally similar 7-amine-substituted pyrazolo[1,5-a]pyrimidines have shown exceptional promise as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb), highlighting the scaffold's potential in infectious disease research. The presence of specific substituents, including the 4-ethoxyphenyl group on the 7-amine nitrogen, is known from structure-activity relationship (SAR) studies to critically influence the compound's binding affinity, selectivity, and overall pharmacological profile. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-4-20-22(17-9-7-6-8-10-17)23-24-16(3)15-21(27(23)26-20)25-18-11-13-19(14-12-18)28-5-2/h6-15,25H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCCFVYRIQNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: Pyrazolo[1,5-a]pyrimidine Backbone

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions between β-ketoesters and aminopyrazoles. For the target compound, substituents at positions 2 (ethyl), 3 (phenyl), and 5 (methyl) must be strategically introduced during this step.

Key Reactants

Component Role in Core Formation Example Reactant
Aminopyrazole Provides pyrazole ring and substituents at positions 2 and 4 5-Amino-3-phenyl-4-ethylpyrazole
β-Ketoester Contributes pyrimidine ring and substituents at positions 5 and 7 Ethyl acetoacetate (methyl at C5)

Mechanism :

  • Enolization : β-Ketoester undergoes enolization in the presence of a base.
  • Condensation : The enolate attacks the aminopyrazole’s carbonyl group, forming a Schiff base intermediate.
  • Cyclization : Intramolecular cyclization yields the pyrazolo[1,5-a]pyrimidine core.
Example Protocol (Adapted from):
  • Reactants :
    • 5-Amino-3-phenyl-4-ethylpyrazole (aminopyrazole)
    • Ethyl acetoacetate (β-ketoester)
  • Conditions :
    • Ethanol as solvent, reflux (80–100°C)
    • Catalytic acid (e.g., acetic acid)
  • Product : 2-Ethyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-one

Functionalization at Position 7

The 7-amino group is replaced with 4-ethoxyphenylamine via nucleophilic aromatic substitution . This requires prior activation of the 7-position.

Chlorination with POCl₃

Step Reagents/Conditions Purpose
Chlorination POCl₃, DMF, 0–5°C Converts 7-ketone to 7-chloride

Mechanism :

  • Ketone Activation : POCl₃ phosphorylates the 7-ketone, forming a chlorinated intermediate.
  • Leaving Group Formation : The phosphorylated intermediate undergoes elimination to form the 7-chloride.
Example Protocol (Adapted from):
  • Reactants :
    • 2-Ethyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidin-7-one
    • POCl₃ (excess)
  • Conditions :
    • DMF, 0–5°C, 2–4 hours
  • Product : 7-Chloro-2-ethyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidine

Substitution with 4-Ethoxyphenylamine

Step Reagents/Conditions Purpose
Amination 4-Ethoxyphenylamine, K₂CO₃ Replaces chloride with amine

Mechanism :

  • Nucleophilic Attack : The amine’s nitrogen displaces the chloride in an SNAr reaction.
  • Deprotonation : Base (e.g., K₂CO₃) facilitates amine activation.
Example Protocol (Adapted from):
  • Reactants :
    • 7-Chloro-2-ethyl-3-phenyl-5-methylpyrazolo[1,5-a]pyrimidine
    • 4-Ethoxyphenylamine (2 equivalents)
  • Conditions :
    • DMF, 60–80°C, 12–24 hours
  • Product : N-(4-Ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Comparative Analysis of Methods

Method Advantages Disadvantages
Cyclocondensation + Substitution High regioselectivity, scalable Multi-step, requires POCl₃ handling
Suzuki Coupling Precise substituent control Requires halogenation step
Direct Amination Fewer steps Lower yields, catalyst dependency

Critical Challenges and Solutions

Challenge Solution
Low Solubility of Intermediate Use polar aprotic solvents (DMF, DMSO) or microwave-assisted synthesis.
Competitive Side Reactions Optimize stoichiometry (e.g., excess amine) and temperature.
Tautomerism Confirm structure via X-ray crystallography or NMR.

Data Tables

Table 1: Representative Yields for Analogous Compounds

Core Substituents Chlorination Yield Amination Yield Total Yield
2-Ethyl, 3-Phenyl, 5-Methyl 85–90% 70–75% ~60–68%

Table 2: Key Reagents and Conditions

Step Reagents Solvent Temperature Time
Cyclocondensation Ethyl acetoacetate, H₂SO₄ Ethanol Reflux 2–4 hr
Chlorination POCl₃, DMF DMF 0–5°C 2–4 hr
Amination 4-Ethoxyphenylamine DMF 60–80°C 12–24 hr

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

The compound has shown significant potential as an anticancer agent . Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of various protein kinases involved in cancer progression. For instance, studies have demonstrated that similar compounds exhibit inhibitory activities against vascular endothelial growth factor receptor 2 (VEGFR-2) with IC50 values as low as 0.16 µM, indicating strong potential for tumor growth inhibition and apoptosis induction in cancer cells .

Enzyme Inhibition

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been identified as an effective inhibitor of receptor protein-tyrosine kinases , which are crucial in various signaling pathways related to cell growth and division. The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis in cancerous tissues .

Antiviral Activity

Research has also pointed to the compound's potential in treating viral infections. Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their ability to inhibit viral replication through interference with viral polymerases and other key enzymes . This suggests that this compound may be a candidate for further investigation in antiviral therapies.

Fluorescent Properties

Recent studies have highlighted the optical properties of pyrazolo[1,5-a]pyrimidines, suggesting their utility as fluorophores in biological imaging . The incorporation of this compound into fluorescent systems allows for the visualization of lipid droplets in cancer cells, enhancing the understanding of cellular processes and disease mechanisms.

Photophysical Characteristics

The photophysical characteristics of this compound make it suitable for applications in material science as well. Its ability to undergo excited-state intramolecular proton transfer (ESIPT) and exhibit aggregation-caused quenching (ACQ) can be harnessed for developing advanced materials with tailored optical properties .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Description References
Anticancer ActivityInhibits VEGFR-2; induces apoptosis; inhibits cell proliferation
Enzyme InhibitionActs as a receptor protein tyrosine kinase inhibitor
Antiviral ActivityPotential inhibitor of viral replication mechanisms
Optical ApplicationsFunctions as a fluorophore; visualizes lipid droplets in cells
Photophysical PropertiesExhibits ESIPT and ACQ; useful in advanced material development

Case Studies

Several case studies have been documented that illustrate the effectiveness of pyrazolo[1,5-a]pyrimidines in various therapeutic contexts:

Case Study 1: Cancer Treatment

In a study involving MCF-7 breast cancer cells, derivatives similar to this compound were shown to significantly inhibit tumor growth and induce apoptosis through targeted inhibition of EGFR and VEGFR pathways .

Case Study 2: Antiviral Research

Another investigation focused on the antiviral properties of pyrazolo[1,5-a]pyrimidines against influenza virus strains demonstrated that these compounds could effectively reduce viral load by inhibiting key viral enzymes necessary for replication .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The pyrazolo[1,5-a]pyrimidine core is structurally distinct from triazolo[1,5-a]pyrimidines (e.g., compounds in ), which feature a triazole ring instead of pyrazole. This difference influences electronic properties and binding interactions. For example:

  • Triazolopyrimidines (, compounds 92–99): Exhibit antiplasmodial activity (e.g., compound 94, IC₅₀ = 56 nM against Plasmodium falciparum), attributed to substituents like dimethylaminomethyl and chlorophenyl groups .
  • Pyrazolopyrimidines : Demonstrated anti-mycobacterial activity (e.g., compound 47 in , MIC = 0.5 µg/mL against M. tuberculosis), linked to 3-fluorophenyl and pyridinylmethyl substituents .

Substituent Effects on Activity and Physicochemical Properties

Key Observations:
  • 3-Position : A phenyl or fluorophenyl group (as in ) is critical for π-π stacking in target binding, while bulkier groups (e.g., 4-isopropylphenyl in compound 35) reduce activity .
  • 2- and 5-Positions: Methyl/ethyl groups (as in the target compound) likely improve metabolic stability compared to polar substituents like aminomethyl (compound 95) .

Physicochemical and Spectral Data

While spectral data for the target compound are unavailable, analogs provide insights:

  • 1H NMR Trends : Pyrazolo[1,5-a]pyrimidine protons resonate at δ 6.5–8.5 ppm (e.g., compound 47: δ 8.35 for pyrimidine-H, δ 6.50 for pyrazole-H) .
  • Melting Points : Pyrazolopyrimidines with aromatic substituents (e.g., compound 47: mp 177–180°C) generally exhibit higher melting points than alkyl-substituted derivatives .

Biological Activity

N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS Number: 890620-64-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, enzymatic inhibitory effects, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N4OC_{23}H_{24}N_{4}O with a molecular weight of 372.5 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various biological activities.

PropertyValue
CAS Number890620-64-1
Molecular FormulaC23H24N4O
Molecular Weight372.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Research indicates that compounds within this class can inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Enzymatic Inhibition

Enzymatic inhibition is another critical aspect of the biological activity of this compound. Compounds in this category have been shown to act as inhibitors of various enzymes involved in cancer progression and other diseases. For example, they may inhibit kinases or other critical enzymes that regulate cellular signaling pathways .

The mechanism of action for this compound involves its interaction with specific molecular targets. This compound likely interferes with enzyme activity through competitive inhibition or by binding to allosteric sites, thereby altering the enzyme's conformation and function .

Case Studies

Several case studies have examined the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:

  • Case Study 1 : A derivative was tested for its ability to induce apoptosis in HeLa cells. Results showed a dose-dependent increase in apoptotic markers after treatment with the compound.
  • Case Study 2 : An investigation into the compound's effects on MCF-7 cells revealed significant cell cycle arrest at the G2/M phase, indicating potential utility in breast cancer therapy.

Q & A

Q. Table 1. Key Synthetic Steps for Pyrazolo[1,5-a]pyrimidine Derivatives

StepReaction TypeConditionsKey IntermediatesYield (%)Reference
1CyclizationH₂SO₄, refluxPyrazole core60–75
2Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Aryl-substituted derivative50–68

Q. Table 2. Comparative Bioactivity of Analogues

Compound ModificationTarget Enzyme (IC₅₀, nM)Cellular Activity (EC₅₀, μM)Reference
4-Ethoxyphenyl substituentCDK2: 120HeLa: 8.5
Trifluoromethyl substitutionCDK2: 45HeLa: 3.2

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